3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole
Overview
Description
3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family. This class of compounds is known for its varied applications in organic synthesis, coordination chemistry, and as building blocks for pharmacologically active molecules.
Synthesis Analysis
The synthesis of 3,5-dimethyl-4-aminomethylpyrazole ligands, closely related to the chloromethyl pyrazole, involves aminoalkylation of 3,5-dimethylpyrazole or the reaction between 1-chloromethyl-3,5-dimethylpyrazolium chloride and NH2R amines. These methods provide an entry point to new water-soluble pyrazolate rhodium(I) complexes (Esquius et al., 2000).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been characterized through various techniques, including X-ray crystallography, demonstrating the significant role functional groups play in the formation of tautomers and influencing energy band gaps, as seen in compounds closely related to this compound (Ibnaouf et al., 2019).
Chemical Reactions and Properties
This compound undergoes various chemical reactions including polycondensation under neutral or basic conditions to yield new macrocyclic compounds, showcasing the versatility of pyrazoles in forming complex structures (Ramdani & Tarrago, 1981).
Physical Properties Analysis
The physical properties of pyrazole derivatives like solubility, crystal structure, and phase transition temperatures are crucial for their application in various fields. These properties are often determined through experimental techniques such as crystallography and spectroscopy (Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of this compound, are influenced by its functional groups and molecular structure. These properties can be explored through reactions with various reagents and under different conditions to synthesize derivatives and complexes for further applications (Grotjahn et al., 2002).
Scientific Research Applications
Macrocyclic Compounds Synthesis : Ramdani and Tarrago (1981) described the formation of new macrocyclic compounds through the polycondensation of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole. They found that different bases can direct the reaction towards species with six pyrazole groups (Ramdani & Tarrago, 1981).
Corrosion Inhibition : Bouklah et al. (2005) investigated the influence of pyrazole derivatives on the corrosion inhibition of steel. They found that 3,5-dimethyl-1H-pyrazole, among others, acted as efficient inhibitors, with inhibition efficiency increasing with concentration (Bouklah et al., 2005).
Anticorrosion Activity and Thermodynamics : Ouali et al. (2013) explored the effect of synthesized pyrazole derivatives, including 1,1'-butane-1,4-diylbis[3-(chloromethyl)-5-methyl-1H-pyrazole], on C38 steel corrosion in hydrochloric acid. Their study revealed over 90% anticorrosion activity and insights into the thermodynamic parameters of dissolution (Ouali et al., 2013).
Analytical Reagents and Dyes Synthesis : Babadeev and Stroganova (2020) focused on synthesizing and identifying new tetradentate derivatives of pyrazole, which are valuable as analytical reagents and dyes. They developed methods for the synthesis and characterization of these derivatives (Babadeev & Stroganova, 2020).
Kinetic Study for Synthesis : Wang et al. (2015) conducted a kinetic study on the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole. They examined various parameters affecting the reaction and developed a rate expression to explain the kinetic behavior (Wang et al., 2015).
Electrocatalyzed Reactions : Zandi et al. (2021) investigated the electrocatalyzed N–N coupling and ring cleavage reaction of 1H-pyrazoles, including 3,5-dimethyl-1H-pyrazole. This study led to the synthesis of new heterocyclic compounds under environmentally friendly conditions (Zandi et al., 2021).
Catalysis in Ethylene Oligomerization : Nyamato et al. (2014) studied the use of unsymmetrical pyrazole metal complexes as catalysts for ethylene oligomerization, demonstrating how different factors, including solvent and co-catalyst, influence product distribution (Nyamato et al., 2014).
Mechanism of Action
Target of Action
The primary target of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole This group can participate in nucleophilic substitution reactions, potentially affecting various biological processes .
Mode of Action
The compound’s mode of action involves its chloromethyl group. When administered, it may undergo hydrolysis, releasing a reactive chloromethyl moiety. This moiety can then react with nucleophiles (such as amino groups in proteins or DNA) within cells. The resulting covalent modifications could alter protein function, gene expression, or other cellular processes .
Result of Action
The molecular and cellular effects of This compound depend on its interactions with cellular components. Potential outcomes include altered protein function, DNA damage, or interference with cellular processes. Specific details remain speculative without further studies .
Safety and Hazards
properties
IUPAC Name |
3-(chloromethyl)-1,5-dimethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-5-3-6(4-7)8-9(5)2/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDLNPSUWNWPNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428716 | |
Record name | 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
180519-09-9 | |
Record name | 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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